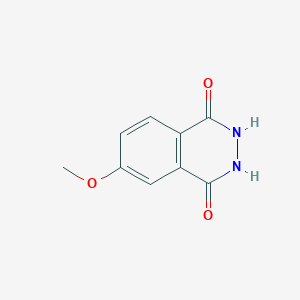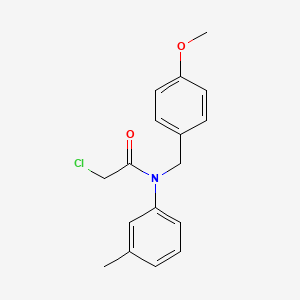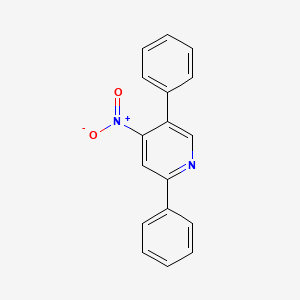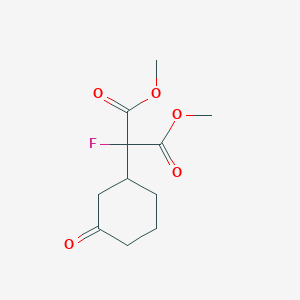
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is an organic cation that belongs to the phenothiazine family. This compound is characterized by its phenothiazin-5-ium core, substituted by ethylamino groups at positions 3 and 7, and methyl groups at positions 2 and 8. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Substitution Reactions: Ethylamino groups are introduced at positions 3 and 7 through nucleophilic substitution reactions. This can be achieved by reacting phenothiazine with ethylamine under controlled conditions.
Methylation: Methyl groups are introduced at positions 2 and 8 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: These allow for continuous production and can be more efficient for large-scale synthesis.
化学反応の分析
Types of Reactions
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in staining techniques for microscopy and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular membranes, proteins, and nucleic acids.
Pathways: It may induce oxidative stress, disrupt cellular respiration, and interfere with DNA replication and repair mechanisms.
類似化合物との比較
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- can be compared with other phenothiazine derivatives:
Methylene Blue: Similar structure but with dimethylamino groups instead of ethylamino groups.
Toluidine Blue: Contains methyl and amino groups at different positions.
Azure A: Substituted with amino and dimethylamino groups.
Uniqueness
Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
10309-89-4 |
|---|---|
分子式 |
C18H22N3S+ |
分子量 |
312.5 g/mol |
IUPAC名 |
ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H21N3S/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3/p+1 |
InChIキー |
YQZSTPYHROZXTL-UHFFFAOYSA-O |
正規SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)

![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)

![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)



![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
